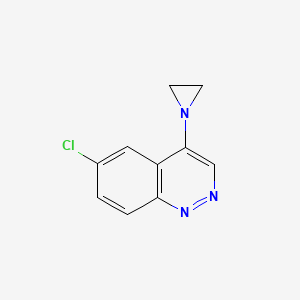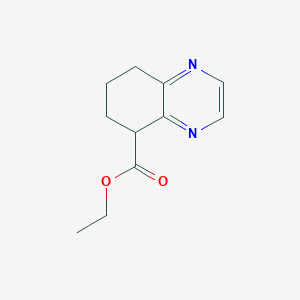
4,5-Dichlorothiophene-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichlorothiophene-2,3-dicarbaldehyde is an organic compound with the molecular formula C6H2Cl2O2S and a molecular weight of 209.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two chlorine atoms and two aldehyde groups makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichlorothiophene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiophene-2,3-dicarbaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product . Quality control measures, including NMR and HPLC analysis, are employed to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4,5-Dichlorothiophene-2,3-dicarboxylic acid.
Reduction: 4,5-Dichlorothiophene-2,3-dimethanol.
Substitution: 4,5-Dimethoxythiophene-2,3-dicarbaldehyde.
Scientific Research Applications
4,5-Dichlorothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichlorothiophene-2,3-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the chlorine atoms can participate in nucleophilic substitution reactions . These interactions are crucial in the compound’s role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,3-dicarbaldehyde: Lacks the chlorine atoms, making it less reactive in substitution reactions.
4,5-Dibromothiophene-2,3-dicarbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
4,5-Dimethylthiophene-2,3-dicarbaldehyde: Contains methyl groups instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness
4,5-Dichlorothiophene-2,3-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups, which confer high reactivity and versatility in chemical synthesis . Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H2Cl2O2S |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
4,5-dichlorothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)4(2-10)11-6(5)8/h1-2H |
InChI Key |
TYWCOPQHONESAD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(SC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)

![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)

![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)





